REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[NH2:1][c:2]1[cH:3][c:4]([C:8]([C:9]#[N:10])([CH3:11])[CH3:12])[n:5][n:6]1[CH3:7].[Na+:22].[O-:18][C:19]([OH:20])=[O:21].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[NH2:1][c:2]1[cH:3][c:4]([C:8]([C:9](=[O:18])[O:25][CH2:24][CH3:23])([CH3:11])[CH3:12])[n:5][n:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(C(C)(C)C#N)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)c1cc(N)n(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |